molecular formula C13H10N2O6 B14609245 8-Methyl-7-(oxaloamino)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 60722-51-2

8-Methyl-7-(oxaloamino)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B14609245
CAS No.: 60722-51-2
M. Wt: 290.23 g/mol
InChI Key: XMZYYCDEPGCSAQ-UHFFFAOYSA-N
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Description

8-Methyl-7-(oxaloamino)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-7-(oxaloamino)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 8-methylquinoline-2-carboxylic acid with oxaloacetic acid under acidic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum trichloride or methanesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-7-(oxaloamino)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

8-Methyl-7-(oxaloamino)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-7-(oxaloamino)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 8-Methyl-7-(pyridin-3-yl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
  • 8-Methyl-7-(pyridin-4-yl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
  • 8-Methyl-7-(pyridin-2-yl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Comparison: Compared to these similar compounds, 8-Methyl-7-(oxaloamino)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid exhibits unique structural features that may contribute to its distinct biological activities. The presence of the oxaloamino group, for instance, can enhance its binding affinity to certain molecular targets, potentially leading to more potent biological effects .

Properties

CAS No.

60722-51-2

Molecular Formula

C13H10N2O6

Molecular Weight

290.23 g/mol

IUPAC Name

8-methyl-7-(oxaloamino)-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C13H10N2O6/c1-5-7(15-11(17)13(20)21)3-2-6-9(16)4-8(12(18)19)14-10(5)6/h2-4H,1H3,(H,14,16)(H,15,17)(H,18,19)(H,20,21)

InChI Key

XMZYYCDEPGCSAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=CC2=O)C(=O)O)NC(=O)C(=O)O

Origin of Product

United States

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